molecular formula C14H19ClN2O3S B1383801 2-Chloro-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide CAS No. 444286-58-2

2-Chloro-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide

Cat. No.: B1383801
CAS No.: 444286-58-2
M. Wt: 330.8 g/mol
InChI Key: GLMJTDUCJTXENE-UHFFFAOYSA-N
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Description

2-Chloro-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide is a sulfonamide-containing acetamide derivative characterized by a chloroacetamide group attached to a phenyl ring substituted with a 4-methylpiperidine-sulfonyl moiety. Its molecular formula is C₁₄H₁₈ClN₂O₃S (free base), with a molar mass of 326.82 g/mol. The hydrochloride salt form (CAS: 1052089-51-6) has a molecular formula of C₁₄H₂₀Cl₂N₂O and a molar mass of 303.23 g/mol .

Properties

IUPAC Name

2-chloro-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O3S/c1-11-6-8-17(9-7-11)21(19,20)13-4-2-12(3-5-13)16-14(18)10-15/h2-5,11H,6-10H2,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLMJTDUCJTXENE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide typically involves the reaction of 4-[(4-methylpiperidin-1-yl)sulfonyl]aniline with chloroacetyl chloride under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound while maintaining cost-effectiveness and efficiency. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial production .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives, sulfoxides, sulfones, and reduced amines, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-Chloro-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors, through its sulfonamide and chloroacetamide functional groups. These interactions can lead to the inhibition or activation of biological pathways, depending on the specific target and context .

Comparison with Similar Compounds

N-Substituted Sulfonyl Phenyl Chloro-Acetamides

A series of structurally related compounds (4a–4e) were synthesized by replacing the 4-methylpiperidin-1-yl group with other amines (Table 1). Key differences in substituents influence physicochemical properties and bioactivity:

Compound ID Sulfonamide Substituent Key Properties/Activities Reference
4a N,N-Diethylsulfamoyl Antimicrobial potential (general class)
4b Piperidin-1-ylsulfonyl Higher lipophilicity vs. piperazine
4c 4-Methylpiperazin-1-ylsulfonyl Enhanced solubility due to basic N
4d Morpholinosulfonyl Improved metabolic stability
4e Thiomorpholinosulfonyl Potential for redox modulation
Target 4-Methylpiperidin-1-ylsulfonyl Balanced lipophilicity and stability

Key Observations :

  • Piperidine-based analogs (e.g., 4b) lack the methyl group, making the target compound more sterically hindered, which may affect receptor binding .

Analgesic and Anti-Inflammatory Sulfonamides

Compound 35 (N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide) demonstrated analgesic activity comparable to paracetamol in rodent models . Unlike the target compound, 35 features a 4-methylpiperazine group, which introduces an additional basic nitrogen atom. This modification likely enhances solubility and hydrogen-bonding capacity, contributing to its superior analgesic efficacy .

Anticancer Derivatives

Phenoxy-thiadiazole derivatives of 2-chloroacetamide (e.g., compound 7d) exhibited potent cytotoxicity against Caco-2 colorectal cancer cells (IC₅₀ = 1.8 µM), outperforming 5-fluorouracil . While these analogs replace the sulfonamide group with a thiadiazole-phenoxy moiety, they highlight the importance of electron-withdrawing groups (e.g., chloro, sulfonyl) in enhancing bioactivity .

Herbicide Metabolites and Structural Prioritization

2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide and its hydroxylated derivatives (Group 1 in ) are structurally simpler but share the chloroacetamide core. These compounds prioritize environmental persistence and transformation pathways, underscoring the role of substituent position (ortho vs. para) in stability .

Acetylcholinesterase Inhibitors

2-Chloro-N-[4-(1-pyrrolidinyl)phenyl]acetamide (2-CNP) inhibits acetylcholinesterase, a target for Alzheimer’s therapy. The pyrrolidine group provides conformational flexibility, contrasting with the rigid 4-methylpiperidine in the target compound .

Research Findings and Pharmacological Implications

  • Antimicrobial Activity: Sulfonamide derivatives (e.g., 4a–4e) are hypothesized to act as dihydrofolate reductase inhibitors, mimicking p-aminobenzoic acid (PABA) to disrupt bacterial folate synthesis .
  • Cytotoxicity: Thiadiazole-phenoxy analogs () suggest that planar heterocycles enhance DNA intercalation or topoisomerase inhibition .
  • Analgesic Mechanisms : The sulfonamide group in compound 35 may modulate COX-2 or TRPV1 receptors , though further target validation is needed .

Biological Activity

2-Chloro-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide is a compound of interest due to its potential biological activity. This article aims to explore its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C14H19ClN2O3S
  • Molecular Weight : 330.83 g/mol
  • CAS Number : 444286-58-2

Research indicates that this compound exhibits significant activity against various biological targets. Its sulfonamide group is particularly noteworthy for its role in inhibiting specific enzymes and receptors linked to disease pathways.

Cytotoxicity and Therapeutic Potential

Studies have demonstrated that this compound has low cytotoxicity while maintaining potent activity against certain cancer cell lines. For instance, it has shown effectiveness in reducing glioma cell viability through multiple mechanisms, including:

  • Induction of apoptosis
  • Inhibition of cell proliferation
  • Activation of the Calpain/Cathepsin pathway

Case Studies

  • Anti-Glioma Activity :
    • A study evaluated the effects of this compound on glioma cells, revealing a significant reduction in cell viability (IC50 values lower than 10 µM). The compound's mechanism was found to be independent of AMPK inhibition, suggesting alternative pathways involved in its anticancer effects .
  • Inflammation Models :
    • In animal models of inflammation, the compound exhibited anti-inflammatory properties comparable to traditional NSAIDs but with improved gastrointestinal tolerability, making it a candidate for further development in pain management therapies .

Data Table: Biological Activity Summary

Activity TypeTarget/EffectIC50/ED50 ValueReferences
Anti-GliomaCell viability reduction<10 µM
Anti-inflammatoryInhibition in rat modelsED50 = 2-5 mg/kg
CytotoxicityLow cytotoxicityNot specified

Toxicological Information

According to the Safety Data Sheet (SDS), the compound is classified as follows:

  • Skin Irritation : Category 2
  • Eye Irritation : Category 2A
  • Specific Target Organ Toxicity : Category 3 (Respiratory system)

Symptoms from exposure may include skin inflammation and respiratory irritation. Long-term exposure should be avoided due to potential health risks .

Handling and Storage Recommendations

  • Store in a cool, dry place.
  • Use appropriate personal protective equipment (PPE) when handling.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide
Reactant of Route 2
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